![molecular formula C25H26ClN5O2 B2943206 3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-26-7](/img/structure/B2943206.png)
3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Structural Development
One research application involves the synthesis of structurally related compounds. For example, a study by Hesek & Rybár (1994) explores the synthesis of 6-Phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine, derived from similar compounds, indicating an interest in developing new structural variations of purine-based compounds (Hesek & Rybár, 1994).
Neurodegenerative Disease Research
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which share structural similarities, have been studied for their potential in treating neurodegenerative diseases. Brunschweiger et al. (2014) identified these compounds as dual-target-directed adenosine receptor antagonists with potential for symptomatic and disease-modifying treatment (Brunschweiger et al., 2014).
Psychotropic Activity Studies
Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione with psychotropic activity. These compounds are structurally related and showed potential as ligands for serotonin receptors with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Multi-Target Drug Development
Koch et al. (2013) explored the development of 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purinediones, focusing on compounds with potential as multi-target drugs for neurodegenerative diseases, demonstrating the interest in such compounds for therapeutic applications (Koch et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-17-14-29(13-12-18-6-4-3-5-7-18)24-27-22-21(30(24)15-17)23(32)31(25(33)28(22)2)16-19-8-10-20(26)11-9-19/h3-11,17H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAVTUOSEYCUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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